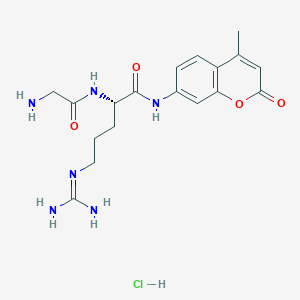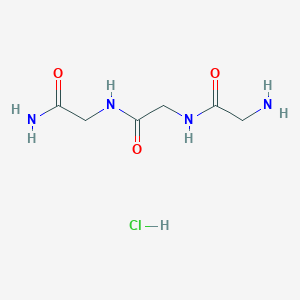
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as DMPT, is an organic compound that is widely used in laboratory experiments. It is a member of the alkylthiophenes family, which are known for their unique properties and ability to form stable complexes with other molecules. DMPT is a versatile compound that can be used in a variety of applications, including scientific research, drug development, and material synthesis.
Scientific Research Applications
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications, including drug discovery and development, material synthesis, and as a model compound for studying the effects of alkylthiophenes on biological systems. It has also been used in the synthesis of other compounds, such as thiophenes and thiophene-containing polymers.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not well understood. However, it is believed to interact with various biological targets, such as proteins and enzymes, and to modulate their activity. It has also been shown to affect the expression of certain genes.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and to have anti-cancer effects. It has also been shown to reduce the production of reactive oxygen species and to protect cells from oxidative stress. In addition, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and can be stored for long periods of time without degradation. In addition, it is non-toxic and has a low environmental impact.
However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in some applications. In addition, it is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for the use of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in scientific research. For example, further research could be conducted to explore its potential as a therapeutic agent, as well as its potential role in the development of new materials. In addition, further research could be conducted to explore its potential as a drug delivery system and to investigate its potential as a catalyst in chemical reactions. Finally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethylphenylmagnesium bromide with 5-methylthiophene-2-carboxaldehyde in a solvent such as dichloromethane. The second step involves the reaction of the resulting product with sodium hydride in an aqueous solution. The resulting product is a racemic mixture of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZSNBPDODLDSZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)










